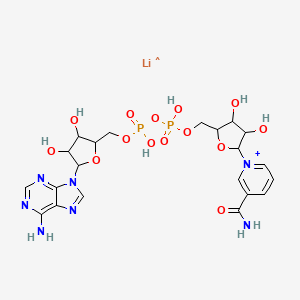
yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “yttrium” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of yttrium involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the reaction of specific precursors under controlled temperatures and pressures. The reaction conditions often involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The industrial methods focus on optimizing the yield and purity of the compound while minimizing the production costs and environmental impact. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions: yttrium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and the products formed.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
yttrium has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions and as a standard for analytical techniques. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and pharmacological properties. In industry, it is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of yttrium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The pathways involved in the mechanism of action include signal transduction pathways, metabolic pathways, and regulatory pathways. The specific interactions and effects depend on the molecular structure and properties of this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to yttrium include those with similar molecular structures and functional groups. These compounds may share similar reactivity and properties, making them useful for comparative studies.
Uniqueness: The uniqueness of this compound lies in its specific molecular structure and the resulting properties. Compared to similar compounds, this compound may exhibit distinct reactivity, stability, and biological activity. These unique features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
98072-47-0 |
|---|---|
Molekularformel |
Y47 |
Molekulargewicht |
4178.574 g/mol |
IUPAC-Name |
yttrium |
InChI |
InChI=1S/47Y |
InChI-Schlüssel |
OUNBUOICPMHVPB-UHFFFAOYSA-N |
Kanonische SMILES |
[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



